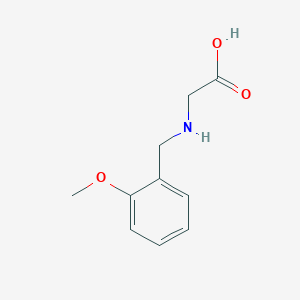
N-(2-methoxybenzyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)glycine, also known as 2-Methoxybenzylglycine (2-MBG), is an amino acid derivative that has been used in a variety of scientific research applications. It is a small molecule that has been studied for its biochemical and physiological effects, and is also used to synthesize other compounds. 2-MBG has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methoxybenzyl)glycine involves the protection of glycine followed by the addition of 2-methoxybenzyl bromide to form the desired compound.
Starting Materials
Glycine, 2-methoxybenzyl bromide, Sodium hydroxide, Diethyl ether, Hydrochloric acid, Ethanol
Reaction
Glycine is first protected using diethyl ether and sodium hydroxide to form the sodium salt of the protected glycine., 2-methoxybenzyl bromide is then added to the protected glycine solution and the mixture is allowed to react., The product is then extracted using diethyl ether and washed with hydrochloric acid to remove any impurities., The final compound is obtained by removing the diethyl ether protection group using ethanol.
Applications De Recherche Scientifique
2-MBG has been used in a variety of scientific research applications. It has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic diseases. It has also been used in the synthesis of other compounds, such as peptides, peptidomimetics, and small molecule drugs. Additionally, it has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-protein interactions.
Mécanisme D'action
2-MBG has been found to act as an inhibitor of enzymes involved in the metabolism of amino acids and other molecules. It has been found to inhibit the activity of the enzyme arginase, which is involved in the breakdown of arginine to ornithine and urea. Additionally, it has been found to inhibit the activity of the enzyme serine hydroxymethyltransferase, which is involved in the synthesis of serine from glycine and formaldehyde.
Effets Biochimiques Et Physiologiques
2-MBG has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, increase insulin sensitivity, and reduce oxidative stress. Additionally, it has been found to have anti-cancer effects, and has been found to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-MBG has several advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it has some limitations for use in laboratory experiments, such as its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for the use of 2-MBG in scientific research. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and metabolic diseases. Additionally, further research could be conducted to explore its potential as a drug delivery system, as well as to further explore its mechanism of action. Additionally, further research could be conducted to explore its potential as an inhibitor of enzymes involved in the metabolism of amino acids and other molecules. Finally, further research could be conducted to explore its potential as a tool for studying protein-protein interactions and enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWRFKISPFGGPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


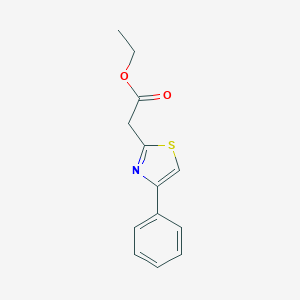
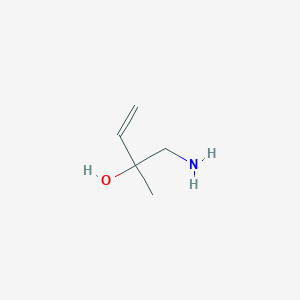
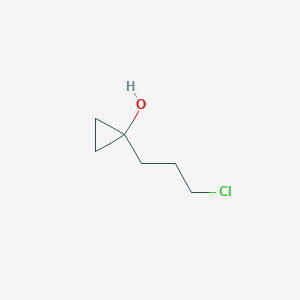
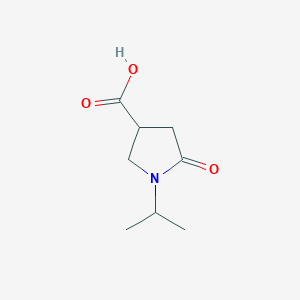

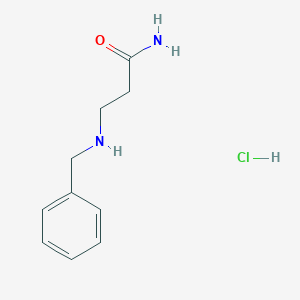
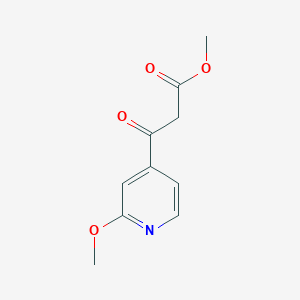
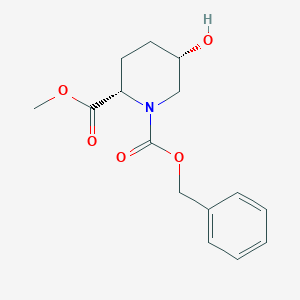
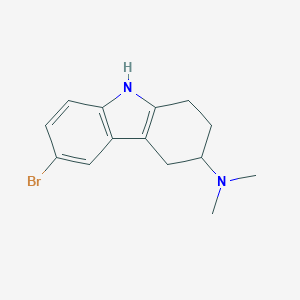

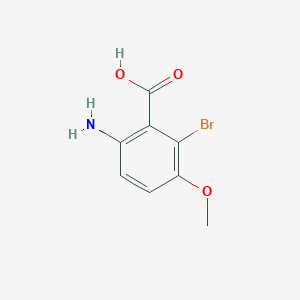
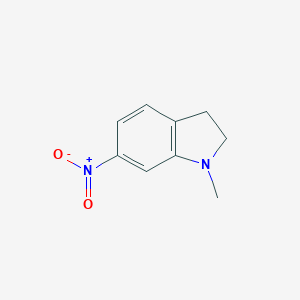
![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)